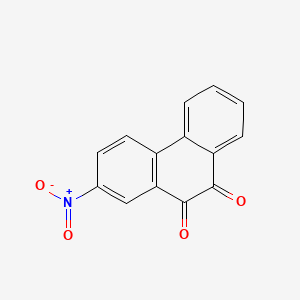

2-Nitrophenanthraquinone

Description

The exact mass of the compound 2-Nitrophenanthrene-9,10-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitrophenanthrene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7NO4/c16-13-11-4-2-1-3-9(11)10-6-5-8(15(18)19)7-12(10)14(13)17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAXWOBOCVVMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209161 | |

| Record name | 9,10-Phenanthrenedione, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-95-5 | |

| Record name | 9,10-Phenanthrenedione, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9, 2-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9, 2-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Phenanthrenedione, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROPHENANTHRAQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrophenanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Nitrophenanthraquinone (CAS No. 604-95-5). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with predicted properties and comparative analysis based on structurally related compounds, such as the parent molecule 9,10-phenanthrenequinone and other nitroaromatic derivatives.

Core Physical and Chemical Properties

This compound is a nitro derivative of 9,10-phenanthrenequinone. The introduction of a nitro group to the phenanthrenequinone (B147406) framework is expected to significantly influence its electronic and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 604-95-5 | [1] |

| Molecular Formula | C₁₄H₇NO₄ | |

| Molecular Weight | 253.21 g/mol | |

| Appearance | Solid (predicted) | [2] |

| Melting Point | 180 °C | |

| Boiling Point | 474.3 ± 24.0 °C (Predicted) | |

| Density | 1.481 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Data not available. Expected to be poorly soluble in water and soluble in organic solvents. | |

| InChI Key | KNAXWOBOCVVMST-UHFFFAOYSA-N | [3] |

Predicted Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic region signals expected between 7.0-9.0 ppm. Protons on the nitro-substituted ring will likely be deshielded and appear at a lower field. Complex coupling patterns are anticipated due to the condensed ring system. |

| ¹³C NMR | Carbonyl carbons (C=O) are predicted to be in the 180-195 ppm range. Aromatic carbons will likely appear between 120-150 ppm. The carbon atom directly bonded to the electron-withdrawing nitro group is expected to be significantly downfield. |

| Infrared (IR) | Strong, sharp absorption for the quinone carbonyl (C=O) stretch around 1670-1690 cm⁻¹. Two distinct, strong bands for the nitro (NO₂) group: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. Aromatic C-H stretches are expected above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 253. Fragmentation may involve the loss of NO₂ (46 Da) and CO (28 Da) moieties, which is characteristic of nitroaromatic compounds and quinones. |

| UV-Visible (UV-Vis) | π → π* transitions are expected in the UV region (around 250-330 nm). A weaker n → π* transition may be observed at longer wavelengths. The nitro group is likely to cause a bathochromic (red) shift compared to the unsubstituted phenanthrenequinone. |

Experimental Protocols

Synthesis of this compound via Electrophilic Aromatic Substitution

The primary method for the synthesis of this compound is the direct nitration of 9,10-phenanthrenequinone. This reaction proceeds via an electrophilic aromatic substitution mechanism.[4][5]

Reaction Principle: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic rings of the phenanthrenequinone attack the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. This reaction typically produces a mixture of isomers, primarily 2-nitro- and 4-nitrophenanthraquinone, which require separation.[4]

Detailed Protocol:

-

Preparation of the Nitrating Mixture:

-

In a dropping funnel, carefully add 10 mL of concentrated sulfuric acid and cool in an ice bath.

-

Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with gentle swirling. Caution: This is a highly exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Allow the mixture to cool to 0-5 °C.[4]

-

-

Reaction Setup:

-

In a 250 mL round-bottom flask, dissolve 2.08 g (10 mmol) of 9,10-phenanthrenequinone in 50 mL of glacial acetic acid.

-

Cool the flask in an ice bath and stir the solution with a magnetic stirrer.[4]

-

-

Nitration Reaction:

-

Once the phenanthrenequinone solution is cooled to 0-5 °C, add the cold nitrating mixture dropwise from the dropping funnel.

-

Maintain the reaction temperature between 0-10 °C throughout the addition.[4]

-

-

Reaction Monitoring and Work-up:

-

After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid.[4]

-

-

Purification:

-

The crude product will be a mixture of isomers. Separation can be achieved using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

-

The fractions corresponding to this compound can be identified by TLC analysis against a standard if available, or by spectroscopic methods.

-

Recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) can be performed for further purification.

-

Caption: Experimental workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While this compound is commercially described as a "bioactive compound," specific studies detailing its biological effects and mechanism of action are scarce.[1] However, based on the known activities of its parent structure and related nitroaromatic compounds, a potential mode of action can be proposed.

Phenanthrenequinones are known to exhibit a range of biological activities, most notably cytotoxic effects against various cancer cell lines.[4][6][7] This cytotoxicity is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[8] This increase in oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).

Nitroaromatic compounds are also a well-established class of bioactive molecules with applications as antibacterial, antiprotozoal, and anticancer agents.[5] The biological activity of many nitroaromatic drugs is dependent on the bioreduction of the nitro group.[5][9] This process, often occurring under hypoxic (low oxygen) conditions found in tumors and certain microbial environments, is catalyzed by nitroreductase enzymes. The reduction of the nitro group can lead to the formation of highly reactive intermediates, including nitroso and hydroxylamine (B1172632) species, as well as nitro radical anions.[9][10] These reactive species can covalently bind to and damage cellular macromolecules like DNA, leading to cytotoxicity.[9]

Therefore, it is plausible that the biological activity of this compound involves a dual mechanism: ROS generation through the redox cycling of the quinone moiety and the formation of cytotoxic reactive species via the bioreduction of the nitro group.

Caption: Proposed dual mechanism of action for the biological activity of this compound.

Caption: Logical relationship between the structure and properties of this compound.

References

- 1. This compound|604-95-5|COA [dcchemicals.com]

- 2. This compound|604-95-5|MSDS [dcchemicals.com]

- 3. Reaxys | An expert-curated chemistry database | Elsevier [elsevier.com]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. svedbergopen.com [svedbergopen.com]

- 10. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Structural Analysis and Elucidation of 2-Nitrophenanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and elucidation of 2-nitrophenanthraquinone. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages predicted data and established analytical techniques for analogous compounds to present a thorough methodology for its characterization. The primary objective is to equip researchers with a foundational understanding of the necessary steps to confirm the structure of this compound, from synthesis to detailed spectroscopic and crystallographic analysis.

Synthesis of this compound

The synthesis of this compound would likely proceed via the nitration of phenanthraquinone. A general electrophilic aromatic substitution reaction using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be employed. The reaction conditions would need to be carefully controlled to favor the formation of the 2-nitro isomer.

Logical Workflow for Synthesis and Purification:

Caption: Synthesis and purification workflow for this compound.

Structural Elucidation Workflow

The confirmation of the structure of the synthesized this compound would involve a series of analytical techniques to determine its molecular formula, connectivity, and three-dimensional structure.

Caption: Logical workflow for the structural elucidation of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted and expected physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₇NO₄[1] |

| Molecular Weight | 253.21 g/mol |

| Monoisotopic Mass | 253.0375 Da[1] |

| Predicted XlogP | 2.3[1] |

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [1]

| Adduct | m/z |

| [M+H]⁺ | 254.04478 |

| [M+Na]⁺ | 276.02672 |

| [M-H]⁻ | 252.03022 |

| [M+NH₄]⁺ | 271.07132 |

| [M+K]⁺ | 292.00066 |

| [M]⁺ | 253.03695 |

| [M]⁻ | 253.03805 |

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts

Note: Experimental data is not currently available. The expected chemical shifts are based on the analysis of similar aromatic and nitro-substituted compounds.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 9.0 | Protons on the nitro-substituted ring are expected to be deshielded and appear at the lower end of the aromatic region. Complex coupling patterns are anticipated. |

| ¹³C | 120 - 150 (Aromatic C), >180 (Carbonyl C) | The carbon atom attached to the nitro group will be significantly deshielded. The two carbonyl carbons will appear at very low field. |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments required for the structural elucidation of this compound.

4.1. Synthesis: Nitration of Phenanthraquinone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Reactant: Slowly add phenanthraquinone to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Nitration: Add a stoichiometric amount of concentrated nitric acid dropwise to the solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture over crushed ice. The precipitated crude product is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane), followed by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or acetic acid) to yield pure this compound.

4.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The accurate mass measurement of the molecular ion peak will confirm the elemental composition.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to obtain structural information about the molecule.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire the ¹H NMR spectrum with standard parameters. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assigning the positions of substituents on the aromatic rings.

-

4.4. Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection:

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Procedure: Mount a suitable crystal on the diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

-

Structure Solution and Refinement:

-

Software: Use specialized software (e.g., SHELX) to solve the phase problem and determine the initial crystal structure.

-

Refinement: Refine the atomic positions and thermal parameters to obtain a final, accurate three-dimensional structure of the molecule in the crystal lattice. This will provide precise bond lengths, bond angles, and intermolecular interactions.

-

References

CAS number and molecular formula for 2-Nitrophenanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide serves to provide comprehensive information on 2-Nitrophenanthraquinone. The document addresses its fundamental chemical properties and explores the current landscape of scientific research concerning its synthesis, biological activities, and mechanisms of action. This guide is intended for an audience with a professional background in chemistry, pharmacology, and drug development.

Chemical Identification

| Property | Value | Reference |

| CAS Number | 604-95-5 | |

| Molecular Formula | C₁₄H₇NO₄ | |

| Molecular Weight | 253.21 g/mol | |

| IUPAC Name | 2-nitrophenanthrene-9,10-dione |

Synthesis and Characterization

Biological Activity and Toxicological Data

Following a comprehensive review of scientific literature, there is a notable absence of published research on the biological activity, toxicological profile, and mechanism of action of this compound. While the broader classes of nitroaromatic compounds and quinones are known to possess a wide range of biological effects, including potential mutagenicity and cytotoxicity, specific data for this compound is not available.

Studies on the related compound, 2-Nitroanthraquinone, which shares the same molecular formula, have been conducted. However, it is crucial to note that structural isomers can have vastly different biological and toxicological properties, and data for 2-Nitroanthraquinone should not be extrapolated to this compound.

Signaling Pathways and Experimental Workflows

Due to the lack of research on the biological effects of this compound, there are no established signaling pathways or experimental workflows associated with this compound.

Conclusion

While the fundamental chemical identifiers for this compound, such as its CAS number and molecular formula, are established, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and toxicological properties. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of data underscores an area where further investigation is needed to characterize this compound and evaluate its potential pharmacological or toxicological significance. At present, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as per the initial request, due to the lack of available scientific information.

Spectroscopic Profile of 2-Nitrophenanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Nitrophenanthraquinone. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from the analysis of its constituent functional groups and structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate future research and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 8.5 - 8.8 | Doublet | 1H | Aromatic H adjacent to Nitro Group |

| 8.2 - 8.4 | Multiplet | 2H | Aromatic H's on Nitro-substituted Ring |

| 7.8 - 8.1 | Multiplet | 4H | Aromatic H's on Unsubstituted Ring |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~180 | Carbonyl | C=O |

| ~150 | Aromatic | C-NO₂ |

| 125 - 140 | Aromatic | Quaternary and CH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 1680 - 1660 | Strong | Ketone C=O | Stretching |

| 1600 - 1450 | Medium-Strong | Aromatic C=C | Stretching |

| 1550 - 1500 | Strong | Nitro N-O | Asymmetric Stretching |

| 1360 - 1330 | Strong | Nitro N-O | Symmetric Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Type | Notes |

| [M]⁺ | Molecular Ion | The exact mass will depend on the ionization method used. |

| [M-NO₂]⁺ | Fragment Ion | Loss of the nitro group. |

| [M-CO]⁺ | Fragment Ion | Loss of a carbonyl group. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a significantly greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Unveiling the Shadows: A Technical Guide to Nitrophenanthraquinone Derivatives in Nature

A notable absence in the natural world, 2-nitrophenanthraquinone, a known bioactive and research chemical (CAS 604-95-5), has not been reported as a naturally occurring compound. This guide, therefore, pivots to the most pertinent and extensively studied naturally occurring nitrophenanthrene derivatives: the aristolochic acids. These compounds, intrinsically linked to the Aristolochia genus, offer a compelling case study into the discovery, biosynthesis, and biological implications of nitrophenanthrene structures in nature.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, natural occurrence, and analysis of aristolochic acids. It details the methodologies for their extraction and characterization and explores the biochemical pathways responsible for their formation and metabolic activation, which ultimately leads to their toxic effects.

Discovery and Natural Occurrence of Aristolochic Acids

Aristolochic acids (AAs) are a group of structurally related nitrophenanthrene carboxylic acids found predominantly in plants of the family Aristolochiaceae, which includes the genera Aristolochia and Asarum.[1][2] These plants have a long history of use in traditional herbal medicine across various cultures. However, in the early 1990s, a cluster of cases of rapidly progressive kidney disease in Belgium was linked to a slimming regimen containing a Chinese herb, Aristolochia fangchi. This led to the identification of aristolochic acids as potent nephrotoxins and human carcinogens.

The primary and most abundant of these compounds are Aristolochic Acid I (AA-I) and Aristolochic Acid II (AA-II). Their presence and concentration vary significantly among different Aristolochia species and even between different parts of the same plant.

Quantitative Analysis of Aristolochic Acids in Aristolochia Species

The quantification of aristolochic acids is crucial for the safety assessment of herbal products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. The following tables summarize the quantitative data of AA-I and AA-II in various Aristolochia species.

| Aristolochia Species | Plant Part | Aristolochic Acid I (mg/kg) | Aristolochic Acid II (mg/kg) | Reference |

| Aristolochia fangchi | Not specified | 437 - 668 | Major component not specified | [1][3] |

| Aristolochia contorta | Not specified | < 1 - 115 | Major component | [1][3] |

| Aristolochia bracteolata | Whole plant | 12,980 | 49,030 | [4][5] |

| Aristolochia debilis | Not specified | 1,010 | 180 | [5] |

| Aristolochia manshuriensis | Not specified | 8,820 | 1,000 | [5] |

Experimental Protocols

Extraction and Isolation of Aristolochic Acids

Protocol: Extraction and Isolation of Aristolochic Acids

-

Plant Material Preparation:

-

Air-dry the plant material (e.g., roots, stems) at room temperature.

-

Grind the dried material into a fine powder.

-

Defat the powdered material using a non-polar solvent like n-hexane in a Soxhlet extractor.

-

-

Methanol (B129727) Extraction:

-

Macerate the defatted plant powder in methanol at room temperature with constant stirring for 24-48 hours.

-

Filter the mixture and concentrate the methanol extract under reduced pressure using a rotary evaporator.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude methanol extract in a methanol-water mixture.

-

Perform liquid-liquid partitioning with chloroform (B151607). The aristolochic acids will partition into the chloroform layer.

-

Separate the chloroform layer and evaporate the solvent to yield the crude aristolochic acid fraction.

-

-

Chromatographic Purification:

-

Column Chromatography: Subject the crude fraction to silica (B1680970) gel column chromatography. Elute with a gradient of chloroform and methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (PTLC): For further purification, apply the enriched fractions to preparative TLC plates (silica gel 60 F254). Develop the plates with a suitable mobile phase (e.g., chloroform:methanol, 6:1 v/v). Scrape the bands corresponding to aristolochic acids and elute with a mixture of chloroform and methanol.

-

Analytical Methods for Quantification

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and 1% acetic acid in water (e.g., 60:40 v/v) is commonly used. Isocratic or gradient elution can be employed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 250 nm or 390 nm.

-

Quantification: Based on a calibration curve generated from certified reference standards of AA-I and AA-II.

High-Performance Thin Layer Chromatography (HPTLC) [10][11][12]

-

Stationary Phase: HPTLC plates with silica gel 60 F254.

-

Mobile Phase: A common solvent system is n-hexane:chloroform:methanol.

-

Detection: Visualization under UV light at 254 nm and 366 nm. Densitometric scanning can be used for quantification.

Biosynthesis and Metabolic Activation

Biosynthetic Pathway of Aristolochic Acid I

The biosynthesis of aristolochic acids is a complex process that starts from the amino acid tyrosine. The pathway involves the formation of benzylisoquinoline alkaloids as key intermediates. The following diagram illustrates the proposed biosynthetic pathway leading to Aristolochic Acid I.[1][3][10][13]

Metabolic Activation and Mechanism of Toxicity

The following diagram outlines the key steps in the metabolic activation of Aristolochic Acid I and its subsequent interaction with DNA.

Conclusion

While this compound is not a known natural product, the study of the naturally occurring aristolochic acids provides critical insights into the biosynthesis and biological activities of nitrophenanthrene derivatives. The inherent toxicity of aristolochic acids, stemming from their metabolic activation to DNA-damaging species, underscores the importance of rigorous phytochemical analysis and quality control of herbal medicines. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers working on the characterization and risk assessment of these and other potentially toxic natural products. Further research into the specific enzymes and genetic factors that modulate the bioactivation of aristolochic acids will be crucial for understanding individual susceptibility and developing potential therapeutic interventions for aristolochic acid nephropathy.

References

- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches | Semantic Scholar [semanticscholar.org]

- 9. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of aristolochic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Enzymes metabolizing aristolochic acid and their contribution to the development of aristolochic acid nephropathy and urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08327H [pubs.rsc.org]

- 21. academic.oup.com [academic.oup.com]

Theoretical and Computational Insights into 2-Nitrophenanthraquinone: A Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Nitrophenanthraquinone, a nitroaromatic compound of interest to researchers, scientists, and drug development professionals. While direct experimental and computational data for this specific molecule is limited in publicly available literature, this document consolidates information from closely related analogues, such as other nitrophenanthraquinones and nitroanthracenes, to provide a predictive framework for its properties and behavior. This guide covers predicted physicochemical and spectroscopic data, a proposed synthetic protocol, a generalized workflow for its computational analysis, and a discussion of its potential biological significance in the context of nitroaromatic compounds. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

Phenanthraquinones are a class of polycyclic aromatic diones that have attracted significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antiparasitic properties. The introduction of a nitro group to the phenanthraquinone scaffold, as in this compound, is expected to significantly modulate its electronic properties, reactivity, and biological action. Nitroaromatic compounds are known to exhibit a wide range of biological effects, often linked to their bioreductive activation in cellular environments. Understanding the fundamental molecular properties of this compound through theoretical and computational methods is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.

This guide aims to provide a foundational understanding of this compound by leveraging computational chemistry principles and experimental data from analogous compounds.

Predicted Physicochemical and Spectroscopic Data

Due to the limited availability of direct experimental data for this compound, the following properties have been predicted based on known values for phenanthraquinone and the influence of the nitro substituent on similar aromatic systems.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₇NO₄ |

| Molecular Weight | 253.21 g/mol |

| Appearance | Yellowish crystalline solid |

| Melting Point | > 200 °C (estimated) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR (in CDCl₃, 400 MHz) | Aromatic region (δ 7.5-9.0 ppm) with complex splitting patterns. Protons on the nitro-substituted ring are expected to be shifted downfield. |

| ¹³C NMR (in CDCl₃, 100 MHz) | Signals for carbonyl carbons (δ > 180 ppm). Aromatic carbons will appear between δ 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded. |

| Infrared (IR) (KBr pellet) | Strong C=O stretching vibrations (~1670-1690 cm⁻¹). Asymmetric and symmetric NO₂ stretching bands (~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹ respectively). Aromatic C-H stretching (~3050-3100 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 253. Characteristic fragmentation pattern involving the loss of NO₂ (m/z = 46) and CO (m/z = 28). |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is via the direct nitration of phenanthraquinone. The following protocol is a generalized procedure based on standard nitration reactions of polycyclic aromatic hydrocarbons.

Proposed Synthesis of this compound

The synthesis involves the electrophilic aromatic substitution of phenanthraquinone using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Experimental Protocol for Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Phenanthraquinone: Slowly add finely powdered phenanthraquinone to the cooled sulfuric acid with continuous stirring until it completely dissolves.

-

Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the phenanthraquinone solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate out.

-

Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry it. The crude product, which may contain a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) or by column chromatography on silica (B1680970) gel.

Theoretical and Computational Studies Workflow

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules like this compound. The following workflow outlines a typical computational study.

Computational Methodology

-

Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find the lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or higher).

-

Vibrational Frequency Analysis: Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

-

Electronic Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the electrostatic potential (ESP) map are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Spectroscopic Prediction: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra.

-

Molecular Docking (Optional): If a potential biological target is known, molecular docking studies can be performed to predict the binding mode and affinity of this compound with the target protein.

Potential Biological Signaling and Significance

While specific signaling pathways for this compound have not been elucidated, the biological activity of nitroaromatic compounds is often linked to their bioreduction.

The nitro group can be reduced by cellular enzymes, such as nitroreductases, to form a nitro radical anion. This radical can then participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, DNA damage, and apoptosis. The mutagenic and genotoxic potential of many nitroarenes is attributed to such mechanisms. Further experimental studies are required to validate this hypothesized pathway for this compound.

Conclusion

This technical guide has provided a predictive and theoretical framework for the study of this compound. By leveraging data from analogous compounds and established computational methodologies, we have outlined its likely physicochemical and spectroscopic properties, a plausible synthetic route, and a workflow for its in-silico analysis. The potential for bioreductive activation highlights its promise as a molecule of interest for further investigation in drug development. Future experimental work is necessary to validate these predictions and to fully elucidate the biological activity and therapeutic potential of this compound.

An In-depth Technical Guide to the Health and Safety of 2-Nitrophenanthraquinone

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Nitrophenanthraquinone (CAS No. 604-95-5) was publicly available at the time of compiling this guide. The following information is synthesized from data on structurally related compounds, including other nitroaromatic substances. Researchers should treat this compound as a potentially hazardous substance and handle it with extreme care, adhering to all institutional safety protocols. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-nitrophenanthrene-9,10-dione |

| CAS Number | 604-95-5[1] |

| Molecular Formula | C₁₄H₇NO₄[1] |

| Molecular Weight | 253.21 g/mol [1] |

| Synonyms | 2-Nitro-9,10-phenanthraquinone |

Hazard Identification and Classification

Based on data for analogous nitroaromatic compounds, this compound should be considered hazardous. The following classifications are extrapolated and should be treated as provisional:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.

-

Carcinogenicity: Some nitroaromatic compounds are suspected carcinogens.[2]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Warning or Danger

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

-

H410: Very toxic to aquatic life with long-lasting effects.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, the toxicity of nitroaromatic compounds is generally linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates.[3][4]

General Mechanism of Toxicity for Nitroaromatic Compounds: The toxicity of many nitroaromatic compounds is believed to be initiated by the reduction of the nitro group to a nitroso derivative, which can then be further reduced to a hydroxylamine (B1172632) and an amino group. These intermediates, particularly the nitro radical anion, can react with molecular oxygen to produce superoxide (B77818) radicals and other reactive oxygen species (ROS). This process, known as redox cycling, can lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins.[3][5] Some studies suggest that the toxicity of nitroaromatics is related to the number and orientation of the nitro groups.[6]

Figure 1: Generalized toxicity pathway for nitroaromatic compounds.

Physical and Chemical Properties

The following table summarizes the anticipated physical and chemical properties of this compound, extrapolated from data on related compounds.

| Property | Value | Source (Analogous Compound) |

| Physical State | Solid, powder | 1-Nitroanthraquinone |

| Color | Pale yellow to yellow-red | 1-Nitroanthraquinone |

| Melting Point | 232°C | 1-Nitroanthraquinone |

| Solubility | Insoluble in water | General for anthraquinones |

| Stability | Stable under normal conditions. Light sensitive. | 2-nitrophenol |

Exposure Controls and Personal Protection

Given the potential hazards, stringent control measures are necessary when handling this compound.

Engineering Controls:

-

Work should be conducted in a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

-

Use of a powder containment enclosure or glove box is recommended for weighing and aliquoting.

Personal Protective Equipment (PPE):

| Protection Type | Recommendations |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. |

| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be appropriate for larger quantities. |

| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For significant handling, disposable coveralls are recommended. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is essential. A powered air-purifying respirator (PAPR) may be required for high-risk activities. |

Experimental Protocols: Safe Handling Workflow

The following workflow is a general guideline for safely handling potent powdered compounds like this compound. A substance-specific risk assessment should be performed before commencing any work.

Figure 2: Safe handling workflow for potent powdered compounds.

Methodology:

-

Preparation:

-

Review all available safety data and establish a standard operating procedure (SOP).

-

Prepare a designated handling area within a chemical fume hood or other containment device.

-

Ensure a chemical spill kit is readily available.

-

Prepare labeled, sealed waste containers for solid and liquid waste.

-

-

Personal Protective Equipment (PPE) Donning:

-

Don all required PPE in the correct sequence in a designated clean area before entering the handling zone.

-

-

Handling and Experimentation:

-

Perform all manipulations that may generate dust (e.g., weighing, transferring) within a containment device such as a powder-containment balance enclosure or a glove box.

-

Use techniques that minimize dust generation, such as gentle scooping rather than pouring.

-

When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep containers covered whenever possible.

-

-

Decontamination:

-

After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol, acetone), followed by a detergent solution.

-

Wipe down the exterior of all containers before removing them from the containment area.

-

-

PPE Doffing and Waste Disposal:

-

Remove PPE in the designated doffing area, taking care to avoid self-contamination.

-

Dispose of all single-use PPE and contaminated materials in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.

-

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Reactivity: No specific data available.

-

Chemical Stability: Assumed to be stable under recommended storage conditions. May be light-sensitive.

-

Incompatible Materials: Strong oxidizing agents, strong bases.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Contaminated packaging should be treated as the product itself.

References

- 1. This compound|604-95-5|COA [dcchemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dl.astm.org [dl.astm.org]

Unveiling the Research Potential of 2-Nitrophenanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenanthraquinone, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is emerging as a compound of significant interest in chemical and biomedical research. Its unique chemical structure, characterized by the presence of a nitro group on the phenanthraquinone core, imparts distinct electronic properties that are being explored for various applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, potential biological activities, and future research directions. While specific biological data for this compound is limited, this guide draws upon research on analogous phenanthraquinone derivatives to illuminate its potential.

Chemical Properties and Synthesis

This compound (CAS No. 604-95-5) is a bioactive compound with the molecular formula C₁₄H₇NO₄ and a molecular weight of 253.21 g/mol .[1][2]

Synthesis of this compound Derivatives

While specific protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a key application has been its use as a precursor in the synthesis of more complex molecules. For instance, it serves as a starting material for nitro-substituted phenanthroimidazole ferrocene (B1249389) derivatives, which have demonstrated utility as colorimetric anion sensors.[1][3]

A representative experimental protocol for the synthesis of a 2-nitrophenanthro[9,10-d]imidazole derivative, using this compound, is detailed below. This multi-step synthesis highlights the chemical reactivity of the quinone and nitro functional groups.

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole

This protocol is adapted from the synthesis of related phenanthroimidazole derivatives.[4]

Materials:

-

This compound

-

Glacial acetic acid

Procedure:

-

A mixture of this compound (1 mmol), 4-nitrobenzaldehyde (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (20 mL) is refluxed for 8-12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and then with a small amount of ethanol (B145695).

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole.

Logical Relationship of Synthesis:

Caption: Logical workflow for the synthesis of a 2-nitrophenanthro[9,10-d]imidazole derivative.

Potential Research Applications

While direct biological studies on this compound are not abundant, the broader class of phenanthraquinone derivatives has shown significant promise in several therapeutic areas, suggesting potential avenues of investigation for the 2-nitro derivative.

Cytotoxic Activity against Cancer Cells

Phenanthraquinone and its derivatives are well-documented for their cytotoxic effects against a variety of cancer cell lines. This activity is often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and apoptosis in cancer cells.

Quantitative Data on Related Phenanthraquinone Derivatives:

The following table summarizes the cytotoxic activities (IC₅₀ values) of several phenanthraquinone derivatives against various human cancer cell lines. This data provides a comparative framework for the potential potency of this compound.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Calanquinone A | A549 (Lung) | 0.45 µg/mL |

| Calanquinone A | PC-3 (Prostate) | < 0.5 µg/mL |

| Calanquinone A | MCF-7 (Breast) | < 0.02 µg/mL |

| Denbinobin | Various | 0.08 - 1.66 µg/mL |

| 6-Methoxycoelonin | Melanoma | 2.59 |

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for evaluating the cytotoxic activity of a compound against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Evaluation:

Caption: Workflow for evaluating the in vitro cytotoxicity of this compound.

Enzyme Inhibition

The quinone structure is a common motif in many enzyme inhibitors. It is plausible that this compound could act as an inhibitor for various enzymes, particularly those involved in cellular redox processes or signaling pathways critical for cancer cell survival. The nitro group can significantly influence the electronic properties of the quinone ring, potentially enhancing its binding affinity to target enzymes.

Potential Signaling Pathways for Investigation:

Based on the known mechanisms of other quinone-based anticancer agents, potential signaling pathways that could be modulated by this compound include:

-

Apoptosis Pathway: Induction of programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.

-

PI3K/Akt/mTOR Pathway: Inhibition of this key survival pathway, which is often dysregulated in cancer.

-

MAPK/ERK Pathway: Interference with this signaling cascade that regulates cell proliferation, differentiation, and survival.

Signaling Pathway Diagram: Hypothetical Inhibition of a Kinase Pathway

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Future Directions and Conclusion

The field of research surrounding this compound is still in its nascent stages. While its application as a chemical sensor has been demonstrated, its potential in drug discovery and development remains largely unexplored. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, antimicrobial, and antiviral activities of this compound against a wide range of cell lines and pathogens.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound derivatives to identify compounds with improved potency and selectivity.

References

- 1. The first colorimetric receptor for the B4O72− anion based on nitro substituted phenanthroimidazole ferrocene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-nitrophenanthrene-9,10-dione | CAS#:604-95-5 | Chemsrc [chemsrc.com]

- 3. The first colorimetric receptor for the B4O72− anion based on nitro substituted phenanthroimidazole ferrocene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

A Comprehensive Review of Phenanthraquinone and Its Nitro Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of phenanthraquinone and its nitrated analogs, a class of compounds garnering significant interest in medicinal chemistry, oncology, and environmental toxicology. From their initial exploration in the dye industry to their current investigation as potential anticancer agents, this document covers the synthesis, characterization, and diverse biological activities of these molecules.[1] We delve into the critical experimental methodologies, present key quantitative data for comparative analysis, and visualize the underlying molecular mechanisms and experimental workflows to offer a comprehensive resource for advancing research and development.

Synthesis of Phenanthraquinone and its Nitro Derivatives

The primary route for synthesizing nitrated phenanthrenequinones is the electrophilic aromatic substitution of the parent 9,10-phenanthrenequinone.[1][2] The regioselectivity and the degree of nitration are controlled by carefully modulating reaction conditions such as temperature and the concentration of nitrating agents, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[1] This method has been foundational in creating a diverse family of derivatives, including 2,5-dinitro, 2,7-dinitro, 3,6-dinitro, and 2,4,7-trinitro analogs.[1]

The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic rings of the phenanthrenequinone (B147406) molecule.[2] While the carbonyl groups are deactivating, in polycyclic systems like phenanthrenequinone, the directing effects are complex, allowing for the formation of various isomers.[3]

Experimental Protocols for Synthesis

Protocol 1: Synthesis of 2,7-Dinitro-9,10-phenanthrenequinone [1]

This protocol is based on the direct nitration method pioneered by early 20th-century chemists like J. Schmidt.[1]

-

Materials: 9,10-phenanthrenequinone, fuming nitric acid, concentrated sulfuric acid, ice, deionized water, standard laboratory glassware (beaker, flask with stirrer), filtration apparatus (e.g., Buchner funnel).

-

Procedure:

-

Prepare a cooled mixture of fuming nitric acid and concentrated sulfuric acid in a flask.

-

Slowly add 9,10-phenanthrenequinone to the cooled acid mixture while stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained at a low level initially.[1]

-

Allow the reaction to proceed to completion.

-

Quench the reaction by pouring the mixture onto ice-water to precipitate the crude product.[4]

-

Collect the precipitate by filtration and wash thoroughly with deionized water until the washings are neutral to remove residual acid.[4][5]

-

The crude product can be further purified by recrystallization from a suitable solvent to yield pure 2,7-dinitro-9,10-phenanthrenequinone.[1]

-

Protocol 2: Synthesis of 1,3,6-Trinitro-9,10-phenanthrenequinone [4][6]

This two-step method involves the formation of a sulfonyldioxy intermediate.

-

Part 1: Synthesis of 9,10-Sulfonyldioxyphenanthrene (Intermediate)

-

Part 2: Nitration and Decomposition

-

Suspend the intermediate, 9,10-sulfonyldioxyphenanthrene, in concentrated nitric acid (d = 1.51) in a round-bottom flask cooled in an ice bath.[4][6]

-

Allow the nitration to proceed, followed by the decomposition of the cyclic sulfate (B86663) intermediate to yield the final product.[4][6] This may occur concurrently or require a subsequent heating step.[4]

-

Isolate the product by pouring the reaction mixture onto ice-water, followed by vacuum filtration.[4]

-

Wash the collected solid with water and purify by recrystallization.[4]

-

Synthesis and Workflow Visualization

Caption: General workflow for the synthesis and purification of nitro-phenanthraquinones.

Physicochemical Data

The introduction of nitro groups significantly alters the physicochemical properties of the phenanthrenequinone scaffold. A summary of key data for the parent compound and a representative nitro derivative is provided below.

| Property | 9,10-Phenanthrenequinone | 1,3,6-Trinitro-9,10-phenanthrenequinone | Reference(s) |

| Molecular Formula | C₁₄H₈O₂ | C₁₄H₅N₃O₈ | [7] |

| Molecular Weight | 208.21 g/mol | 343.20 g/mol | [7] |

| Appearance | Orange-red solid/crystals | - | [7] |

| Melting Point | 206-207 °C | 261-263 °C | [7],[4][6] |

| Boiling Point | ~360 °C | - | [7] |

| LogP | 2.52 | - | [7] |

Biological Activities and Therapeutic Potential

Phenanthrenequinone and its derivatives exhibit a broad spectrum of biological activities, with cytotoxic, enzyme inhibitory, and antimicrobial effects being the most prominent.[8][9][10] The addition of nitro groups can significantly modulate this activity, a phenomenon that is under active investigation.[1]

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of phenanthrene (B1679779) derivatives against a variety of human cancer cell lines.[8][11][12] For instance, certain 3-methoxy-1,4-phenanthrenequinones have shown significant cytotoxicity with IC₅₀ values in the sub-micromolar range.[11] The parent 9,10-phenanthrenequinone is known to be cytotoxic, and its nitrated derivatives are being explored for their potential as enhanced anticancer agents.[1]

The mechanisms underlying this cytotoxicity are multifaceted and include the induction of apoptosis through both caspase-dependent and independent pathways, inhibition of enzymes like topoisomerase II, and, most notably, the generation of oxidative stress.[11]

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ / EC₅₀ Values | Reference(s) |

| Calanquinone A (a 1,4-PQ) | A549, PC-3, DU145, HCT-8, MCF-7, KB, KBVIN | 0.08–1.06 µg/mL (IC₅₀) | [11] |

| Denbinobin (a 1,4-PQ) | A549, PC-3, DU145, HCT-8, MCF-7, KB, KBVIN | 0.08–1.06 µg/mL (IC₅₀) | [11] |

| Calanquinone A (a 1,4-PQ) | MCF-7 (Breast) | < 0.02 µg/mL (EC₅₀) | [12] |

| 5-hydroxy-2,3-dimethoxy-1,4-PQ | HL-60 | 4.7 µM (IC₅₀) | [11] |

| Phenanthrene derivative T26 | Human pancreatic cancer cell lines (PCI35, MiaPaca-2, PANC-1, etc.) | Potent inhibition observed | [13] |

| 9,10-Phenanthrenequinone | Bovine aortic endothelial cells (inhibition of NO formation) | 0.6 µM (IC₅₀) | [14] |

Note: PQ stands for Phenanthrenequinone. Data is presented as reported in the source literature.

Enzyme Inhibition

Phenanthrenequinones have been identified as inhibitors of several key enzymes. For example, the derivative T26 was found to be a potent inhibitor of Pim-1 and Pim-3 kinases, which are proto-oncogenes implicated in several cancers, particularly pancreatic cancer.[13] Inhibition of these kinases by T26 leads to G₂/M cell cycle arrest and apoptosis in cancer cells.[13] Other derivatives have been reported as inhibitors of enzymes like casein kinase II (CK2).[8] The nitro-containing indene (B144670) framework, structurally related to phenanthrene, has also been explored for enzyme inhibition, suggesting a broader potential for nitroaromatic scaffolds.[15]

Antimicrobial Activity

Phenanthrenes are a recognized class of phytoalexins with demonstrated antimicrobial activities against various pathogens, including drug-resistant strains like MRSA.[16] Derivatives isolated from plants have shown inhibitory effects against both bacteria and fungi.[10][17][18] While specific data on the antimicrobial properties of nitro-phenanthraquinones is less prevalent in the provided results, the broader class of nitroaromatic compounds and anthraquinone (B42736) (a related quinone) derivatives are known to possess antimicrobial activity.[17][19][20]

Core Mechanism of Action: Oxidative Stress

A primary mechanism for the biological activity of phenanthrenequinones is their ability to induce cytotoxicity through the generation of reactive oxygen species (ROS) via redox cycling.[1][14]

The quinone structure is central to this process. It can be enzymatically reduced by one electron to form a semiquinone radical.[14] This unstable radical readily reacts with molecular oxygen (O₂) to regenerate the parent quinone, producing a superoxide (B77818) anion (O₂⁻) in the process. This cycle can repeat, leading to a significant accumulation of superoxide, which is a precursor to other damaging ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals.[14] This cascade results in oxidative stress, disrupting cellular homeostasis, damaging DNA, and ultimately triggering apoptotic cell death pathways.[1] Enzymes such as L-Xylulose Reductase (XR) have been implicated in the reduction of 9,10-PQ, contributing to this ROS production cycle.[14]

Visualizing the Redox Cycle and Downstream Effects

Caption: Redox cycling of phenanthrenequinone leading to ROS generation and apoptosis.

Experimental Protocols for Biological Evaluation

Protocol 3: General Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against cancer cells.

-

Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound (phenanthrenequinone derivative), dimethyl sulfoxide (B87167) (DMSO), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., acidified isopropanol).

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Addition: Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. Remove the old medium from the cells and add the medium containing various concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Detection: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate cell viability as a percentage relative to the control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value from the dose-response curve.[8]

-

Protocol 4: Kinase Inhibition Assay (General) [8]

This protocol describes a typical workflow to assess the enzyme inhibitory activity of a compound.

-

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer containing the target kinase (e.g., Pim-1), a specific substrate (e.g., a fluorescently labeled peptide), and ATP.

-

Inhibitor Addition: Add the test phenanthrenequinone derivative to the reaction mixture at various concentrations.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time to allow the enzymatic phosphorylation reaction to proceed.

-

Detection: Stop the reaction and detect the amount of substrate phosphorylation. This can be done using various methods, such as fluorescence polarization or specific antibodies that recognize the phosphorylated substrate.

-

IC₅₀ Determination: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.[8]

-

Caption: A typical workflow for evaluating enzyme inhibition by test compounds.

Conclusion and Future Directions

Phenanthraquinone and its nitro derivatives represent a compelling class of compounds with significant, though not fully explored, therapeutic potential. Their synthesis is well-established, and their biological activities, particularly their cytotoxicity against cancer cells, are potent. The core mechanism of ROS generation provides a solid foundation for understanding their effects, but also highlights the need for careful toxicological evaluation, especially given their presence as environmental pollutants.[1]

Future research in this field should focus on several key areas:

-

Systematic Synthesis and Screening: The creation of a broader library of nitrated phenanthraquinone isomers and their systematic screening against diverse panels of cancer cell lines is crucial to establish comprehensive structure-activity relationships (SAR).[1]

-

Mechanism of Action Studies: While ROS generation is a key factor, more detailed investigations into the specific signaling pathways modulated by different derivatives are needed to identify precise molecular targets and potential resistance mechanisms.[1]

-

Pharmacokinetic and Toxicological Profiling: For any derivative to advance towards clinical application, a thorough in vivo evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential.

-

Exploration of Other Biological Activities: The potential of these compounds as antimicrobial or antiviral agents remains an underexplored area that warrants further investigation.

By addressing these points, the scientific community can unlock the full potential of nitrated phenanthraquinones, possibly translating a class of historical dyes and environmental contaminants into novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]